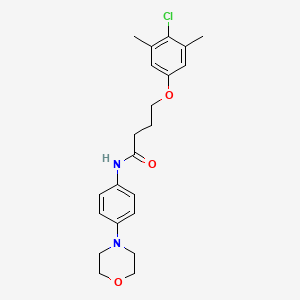

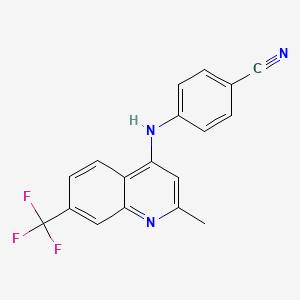

4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile” is a derivative of quinoline, a nitrogenous tertiary base . Quinoline derivatives have been used since ancient times and have been associated with a wide range of biological activities .

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of extensive research. Various synthesis protocols have been reported in the literature, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

Quinoline, also known as benzopyridine, contains a hetero nucleus with the chemical formula C9H7N . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline derivatives have been used in various chemical reactions. For instance, they have been used in the synthesis of thiazolidinones and thiazolidines . They have also been used in the synthesis of pyrazole tethered quinolines .Wissenschaftliche Forschungsanwendungen

Antimicrobial Studies

This compound has been used in the synthesis of new trifluoromethyl quinoline-3-carbohydrazide and 1,3,4-oxadiazoles . These synthesized compounds were screened for their antibacterial performance against Mycobacterium smegmatis and Pseudomonas aeruginosa . Antifungal activity was also carried out on the fungal strains Candida albicans and Penicillium chrysogenum .

Antituberculosis Agents

Compounds derived from this chemical have shown significant potential as future antituberculosis agents. Specifically, compounds 6d and 6e showed the lowest MIC value of 6.25 μg mL −1 against Mycobacterium smegmatis , indicating these compounds can be possible future antituberculosis agents .

Synthesis of Fluvoxamine

4-(Trifluoromethyl)benzonitrile is a key intermediate in the synthesis of fluvoxamine , a medication used for the treatment of obsessive-compulsive disorder (OCD), anxiety disorders, and major depressive disorder.

Nickel-Catalyzed Arylcyanation Reaction

This compound participates in nickel-catalyzed arylcyanation reaction of 4-octyne . This reaction is a useful method for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis.

Anticancer Research

In the field of anticancer research, this compound has been used in the synthesis of new 2-(trifluoromethyl)quinolin-4-amine derivatives . These derivatives have shown promising results as effective antitumor agents with microtubule polymerization inhibitory activity .

Biological and Pharmacological Activities

Quinoline nucleus, a part of this compound, is known to possess several pharmacological activities . It has been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

Wirkmechanismus

Target of Action

Quinoline derivatives have been reported to exhibit a wide range of biological activities, including acting as microtubule-targeted agents (mtas) .

Mode of Action

For instance, some quinoline derivatives have been reported to inhibit the growth of endothelial cells , which could potentially be a mode of action for this compound.

Biochemical Pathways

For instance, some quinoline derivatives have been reported to inhibit the Werner (WRN) helicase, which plays a crucial role in DNA repair and replication .

Result of Action

Quinoline derivatives have been reported to exhibit various biological activities, including anticancer and antibacterial activities .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances in the environment .

Zukünftige Richtungen

Quinoline derivatives continue to be a subject of extensive research due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, and there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, it’s expected that “4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzonitrile” and similar compounds will continue to be a focus of future research.

Eigenschaften

IUPAC Name |

4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3N3/c1-11-8-16(24-14-5-2-12(10-22)3-6-14)15-7-4-13(18(19,20)21)9-17(15)23-11/h2-9H,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTIZAVWZBQDRCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[3-(4-Pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amine dihydrochloride](/img/no-structure.png)

![N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2812991.png)

![(Z)-ethyl 2-(2-((2-phenoxyacetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2812992.png)

![Tert-butyl 8-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate](/img/structure/B2812998.png)